molecular formula C25H26N6O4S B11470678 4-(6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-1-benzenesulfonamide

4-(6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-1-benzenesulfonamide

Cat. No.: B11470678
M. Wt: 506.6 g/mol
InChI Key: GWEMRCQAGCTKMY-UHFFFAOYSA-N
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Description

4-(6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-1-benzenesulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-1-benzenesulfonamide typically involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-1-benzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce reduced derivatives of the compound.

Scientific Research Applications

4-(6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-1-benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-1-benzenesulfonamide include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

Uniqueness

What sets this compound apart from similar compounds is its unique structural features and the specific combination of functional groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H26N6O4S

Molecular Weight

506.6 g/mol

IUPAC Name

4-(8-butyl-2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide

InChI

InChI=1S/C25H26N6O4S/c1-4-5-11-19-20(16-9-7-6-8-10-16)30(17-12-14-18(15-13-17)36(26,34)35)24-27-22-21(31(19)24)23(32)29(3)25(33)28(22)2/h6-10,12-15H,4-5,11H2,1-3H3,(H2,26,34,35)

InChI Key

GWEMRCQAGCTKMY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5

Origin of Product

United States

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